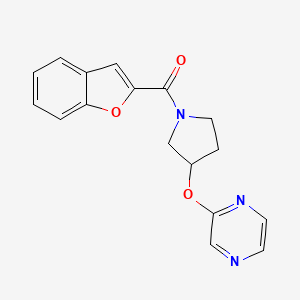

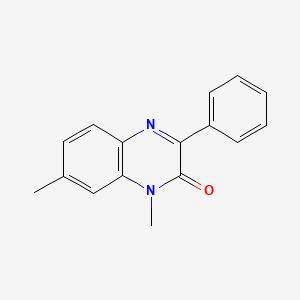

![molecular formula C14H14N4S B2742817 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 730946-74-4](/img/structure/B2742817.png)

1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

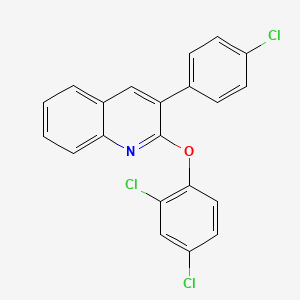

“1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are heterocyclic systems that can be considered as purine analogs and are interesting not only from the viewpoint of organic synthesis, but also for their promising pharmacological properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a one-pot multi-component cyclocondensation reaction . A novel series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives including hydrazones, pyrazoles, and oxadiazole-2-thiol, has been synthesized .Molecular Structure Analysis

The molecular structure of “this compound” is similar to tyrosine and receptor kinase inhibitors . The structure of ATP binding pocket and mapping of reference EGFR-TK inhibitors to pharmacophore points are also studied .Chemical Reactions Analysis

The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation with the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones .Scientific Research Applications

Synthesis and Pharmacological Applications

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and studied for various pharmacological activities. For example, they are explored for their inhibitory activity against specific phosphodiesterases, which play a crucial role in cyclic GMP signaling pathways. Such compounds have shown potential in treating hypertension and other cardiovascular diseases due to their vasodilatory effects (Dumaitre & Dodic, 1996). Additionally, pyrazolo[1,5-a]pyrimidines have been identified for their nonsteroidal anti-inflammatory properties without the ulcerogenic activity commonly associated with such drugs, suggesting a safer therapeutic profile for inflammatory conditions (Auzzi et al., 1983).

Anti-bacterial and Anti-inflammatory Activity

Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant antibacterial activities. Through the modification of the pyrazolo[3,4-d]pyrimidine scaffold, researchers have developed compounds with enhanced antibacterial properties. An example includes the synthesis of 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives, showcasing their potential in combating bacterial infections (Rostamizadeh et al., 2013). Similarly, novel 1-phenylpyrazolo[3,4-d]pyrimidine derivatives have been synthesized and assessed for their cyclooxygenase inhibition and anti-inflammatory activity, indicating their utility in developing new anti-inflammatory agents with minimized ulcerogenic liability (Bakr et al., 2016).

Chemical Synthesis and Electrophilic Substitutions

The chemical synthesis of pyrazolo[3,4-d]pyrimidines and their electrophilic substitutions have been thoroughly explored, leading to the development of novel compounds with potential biological activities. Such synthetic approaches enable the introduction of various functional groups, enhancing the compounds' pharmacological profile and stability (Atta, 2011).

Future Directions

Mechanism of Action

Target of Action

The primary targets of 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to inhibit CDK2, leading to cell cycle arrest and apoptosis induction within cancer cells . It also inhibits EGFR, disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of CDK2 and EGFR disrupts several biochemical pathways. CDK2 inhibition affects the cell cycle, particularly the transition from the G1 phase to the S phase . EGFR inhibition disrupts various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and angiogenesis .

Result of Action

The inhibition of CDK2 and EGFR by this compound leads to significant molecular and cellular effects. It causes cell cycle arrest, induces apoptosis within cancer cells , and disrupts signaling pathways that promote cell proliferation and survival .

properties

IUPAC Name |

1-phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZJLBLSDZXEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

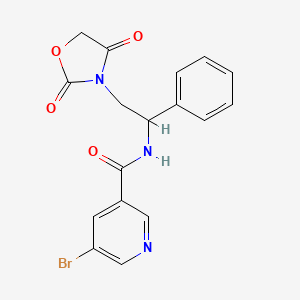

![3-[2-(3-Azidopropoxy)ethoxy]propan-1-ol](/img/structure/B2742734.png)

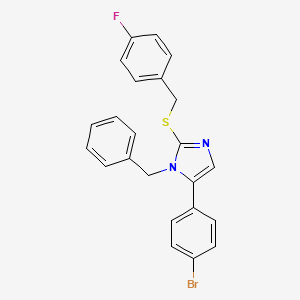

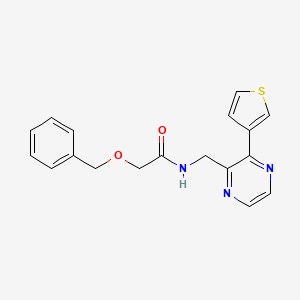

![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)

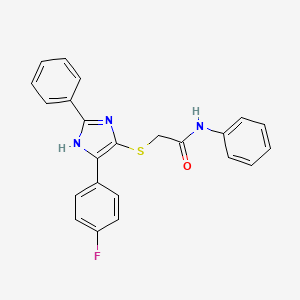

![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2742748.png)

![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)